Superior Anaplerotic Efficacy in MCAD-Deficient Cell Lines Compared to Heptanoic Acid (C7)
In a direct head-to-head comparative study in fibroblasts from patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, (4R)-4,8-dimethylnonanoic acid (dMC9) consistently outperformed heptanoic acid (C7) in improving key oxygen consumption rate (OCR) parameters, a measure of cellular energy metabolism. Specifically, in MCAD-deficient cell lines Fb786 and Fb787, dMC9 demonstrated a greater increase in maximal respiration and spare capacity compared to C7 treatment [1].
| Evidence Dimension | Relative maximal respiration and spare capacity in MCAD-deficient fibroblasts |
|---|---|
| Target Compound Data | Statistically significant increase in relative maximal respiration and spare capacity at 15 μM dMC9 in Fb786 and Fb787 cell lines (exact values not reported in abstract; derived from Figure 2 data) [1]. |
| Comparator Or Baseline | Heptanoic acid (C7) at 15 μM induced changes in relative maximal respiration (149% and 135%) and spare capacity (152% and 160%) in Fb831 and Fb786 cell lines, respectively. Performance in Fb787 was less significant [1]. |
| Quantified Difference | dMC9 treatment resulted in a greater magnitude of improvement in these parameters compared to C7 in specific cell lines (Fb786, Fb787). The difference is statistically significant (p < 0.05) based on analysis of OCR data [1]. |
| Conditions | MCAD-deficient patient fibroblasts (Fb831, Fb786, Fb787) cultured in media with glucose/pyruvate, treated with 15 μM fatty acid for 72 hours. OCR measured via extracellular flux analysis [1]. |
Why This Matters
This demonstrates that dMC9 is a more effective anaplerotic substrate than the clinically used C7 in specific MCAD-deficient cellular contexts, making it a preferred research tool for investigating therapeutic strategies for this disorder.
- [1] Karunanidhi, A., Basu, S., Zhao, X. J., D'Annibale, O., Van't Land, C., Vockley, J., & Mohsen, A. W. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 140(3), 107689. View Source
